molecular formula C7H3BrClN3 B567311 6-Bromo-4-chloropyrido[2,3-d]pyrimidine CAS No. 1215787-31-7

6-Bromo-4-chloropyrido[2,3-d]pyrimidine

Cat. No. B567311
CAS RN: 1215787-31-7
M. Wt: 244.476
InChI Key: RXOCJQZPMNEQJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-chloropyrido[2,3-d]pyrimidine is a chemical compound with the CAS Number: 1215787-31-7 . It has a molecular weight of 244.48 .


Synthesis Analysis

A novel synthetic method for 4-N-substituted 6-bromopyrido[2,3-d]pyrimidines was reported. The process starts from 2-aminonicotinonitrile, followed by bromination of the aromatic ring, condensation, cyclization, and Dimroth rearrangement . A series of 21 new pyrido[2,3-d]pyrimidine derivatives was prepared in high yields (up to 98%) .


Molecular Structure Analysis

The final structure of 6-Bromo-4-chloropyrido[2,3-d]pyrimidine is characterized by 1H, 13C, and 2D NMR, MS, FTIR . The crystal structure of the compound is determined by X-ray diffraction . The DFT optimized structure of the molecule is consistent with the crystal structure determined by X-ray diffraction .


Chemical Reactions Analysis

The synthesis of 4-N-substituted 6-bromopyrido[2,3-d]pyrimidines involves several steps including bromination of the aromatic ring, condensation, cyclization, and Dimroth rearrangement . The application of microwave irradiation has a beneficial effect for the preparation of desired products, as it is a simple and efficient method for improving the yields and reducing the formation of undesirable by-products .


Physical And Chemical Properties Analysis

The IUPAC name of the compound is 6-bromo-4-chloropyrido[2,3-d]pyrimidine . The InChI Code is 1S/C7H3BrClN3/c8-4-1-5-6(9)11-3-12-7(5)10-2-4/h1-3H . The InChI key is RXOCJQZPMNEQJD-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Chemical Preparation

  • An improved, scalable synthesis method for 6-bromo-4-chlorothieno[2,3-d]pyrimidine was developed, starting from inexpensive bulk chemicals, highlighting its practical and robust production for various applications (Bugge et al., 2014).

Applications in Pharmaceutical and Nonlinear Optics

  • The structural, electronic, and nonlinear optical properties of pyrimidine derivatives, including 6-bromo-4-chloropyrido[2,3-d]pyrimidine, have been explored for potential applications in medicine and nonlinear optics (NLO) fields. This is significant due to the pyrimidine ring's presence in DNA and RNA (Hussain et al., 2020).

Microwave Irradiation in Synthesis

  • A novel method for synthesizing 4-N-substituted 6-bromopyrido[2,3-d]pyrimidines using microwave irradiation has been reported. This method enhances yields and reduces by-product formation, demonstrating the efficiency of microwave irradiation in chemical synthesis (Sun et al., 2018).

Derivative Synthesis and Functionalization

  • Research has been conducted on the generation and functionalization of metal-bearing and trifluoromethyl-substituted pyrimidines. This study provides insights into the chemical behavior of 6-bromo-4-chloropyrido[2,3-d]pyrimidine derivatives, highlighting their stability and potential for producing high yields of carboxylic acids (Schlosser et al., 2006).

Quantum Chemical Characterization

  • A study on hydrogen bonding sites in pyrimidine compounds, including derivatives of 6-bromo-4-chloropyrido[2,3-d]pyrimidine, has been performed using quantum chemistry methods. This research is crucial for understanding the interaction mechanisms in these compounds (Traoré et al., 2017).

Novel Synthetic Pathways

  • New pathways for synthesizing pyrimido[4,5-e][1,3,4]thiadiazine derivatives have been developed using 6-bromo-4-chloropyrido[2,3-d]pyrimidine intermediates. This advancement offers new routes for creating potentially biologically active compounds (Rahimizadeh et al., 2007).

Crystallographic Analysis

  • The regioselective displacement reaction of ammonia with 6-bromo-4-chloropyrido[2,3-d]pyrimidine has been examined through X-ray crystallography, revealing the formation of specific aminopyrimidines. This study is important for understanding the structural aspects of these compounds (Doulah et al., 2014).

Safety And Hazards

The safety data sheet for 6-Bromo-4-chloropyrido[2,3-d]pyrimidine suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment and wear chemical impermeable gloves .

properties

IUPAC Name

6-bromo-4-chloropyrido[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClN3/c8-4-1-5-6(9)11-3-12-7(5)10-2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOCJQZPMNEQJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=NC=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680739
Record name 6-Bromo-4-chloropyrido[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-chloropyrido[2,3-d]pyrimidine

CAS RN

1215787-31-7
Record name 6-Bromo-4-chloropyrido[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Bromopyrido[2,3-d]pyrimidin-4(3H)-one (3.0 g) and POCl3 (15 mL) were heated at 130° C. under nitrogen for 3 h. The homogeneous dark solution was concentrated under reduced pressure and diluted with EtOAc (150 mL). The heterogeneous brown slurry was poured onto mixture of ice/aq. NaHCO3 and allowed the mixture warm to room temperature. The heterogeneous brown mixture was further diluted with EtOAc (75 mL) and separated the organic layer. The organic layer was partitioned with aq. NaCl, separated, stirred with MgSO4 and filtered through a pad of Celite® and silica gel. The pale yellow filtrate was concentrated and the crude solid was stirred in 50% EA/hexanes. 6-Bromo-4-chloropyrido[2,3-d]pyrimidine was obtained as a pale yellow crystalline solid (1.8 g, purity: 95%) upon filtration.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.